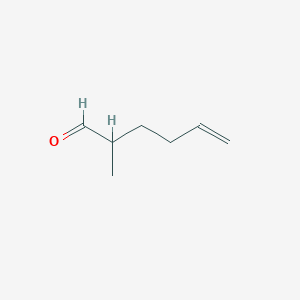

2-Methylhex-5-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylhex-5-enal is an organic compound with the molecular formula C7H12O. It is a colorless liquid with a strong fruity aroma and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methylhex-5-enal can be synthesized through several methods. One common method involves the aldol condensation of isovaleraldehyde with acetaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature .

Industrial Production Methods

In industrial settings, this compound is produced using similar aldol condensation reactions but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Methylhex-5-enal undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Oxidation: 2-Methylhex-5-enoic acid

Reduction: 2-Methylhex-5-enol

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Methylhex-5-enal has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Methylhex-5-enal involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methylhex-5-en-3-yn-2-ol

- 2-Methylhept-6-en-3-yn-2-ol

- 3-Keto-2-methylhex-4-enal

Uniqueness

2-Methylhex-5-enal is unique due to its specific structure and reactivity. Its strong fruity aroma makes it valuable in the fragrance industry, and its reactivity as an aldehyde allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Actividad Biológica

2-Methylhex-5-enal, also known as 2-methyl-2-pentenal, is an organic compound with various biological activities that have been investigated in several studies. This article reviews the current understanding of its biological properties, including toxicity, mutagenicity, and potential therapeutic effects.

- Chemical Formula : C7H12O

- CAS Number : 35158-25-9

- Molecular Weight : 112.17 g/mol

Mutagenicity and Genotoxicity

Research indicates that this compound does not exhibit significant mutagenic or genotoxic properties. In a series of studies, including the Ames test and in vitro micronucleus assays, the compound was shown to lack mutagenic effects at various concentrations. Specifically:

- Ames Test : No increase in revertant colonies was observed at concentrations up to 5000 μg/plate, indicating a lack of mutagenicity in bacterial systems .

- Micronucleus Assay : In vitro testing on human peripheral blood lymphocytes showed no clastogenic activity, and further in vivo studies on rats confirmed these findings, suggesting that the compound does not induce DNA damage .

Repeated Dose Toxicity

In repeated dose toxicity studies, this compound demonstrated a high NOAEL (No Observed Adverse Effect Level). In a subchronic study involving hexen-2-al (a related compound), no significant adverse effects were noted even at high doses (up to 4000 ppm) over extended periods . This suggests that this compound is likely safe for use within established limits.

Antioxidant Properties

Preliminary studies have indicated that this compound may possess antioxidant properties. The compound's ability to scavenge free radicals could make it beneficial in preventing oxidative stress-related cellular damage. However, specific quantitative data on its antioxidant capacity compared to standard antioxidants like BHA and α-tocopherol are still needed for conclusive evidence .

Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial activity against certain pathogens. For example, its potential effectiveness against Candida albicans has been noted in studies assessing the antimicrobial properties of related compounds extracted from plants . Further research is required to fully characterize its spectrum of antimicrobial activity.

Case Studies and Research Findings

- Study on Genotoxicity : A comprehensive study assessing both in vitro and in vivo genotoxicity concluded that while weak gene mutation effects were observed in bacterial tests, these were not corroborated by subsequent assays in mammalian systems . This underscores the importance of using multiple test systems to assess the safety of chemical compounds.

- Antioxidant Activity Assessment : A comparative study of essential oils indicated that compounds similar to this compound showed significant antioxidant activity, suggesting potential applications in food preservation and health supplements .

- Safety Evaluations : Regulatory assessments have classified this compound as having a favorable safety profile based on available toxicity data. Continued monitoring and research are recommended to ensure its safe application in various industries .

Propiedades

IUPAC Name |

2-methylhex-5-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h3,6-7H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDSJBMHTRDRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.